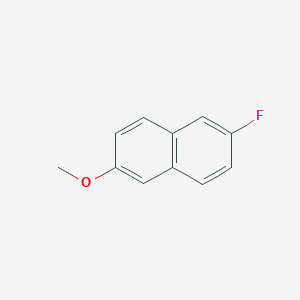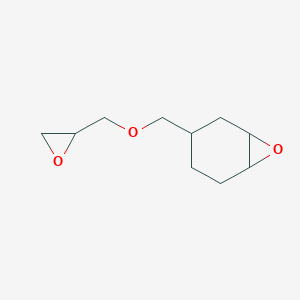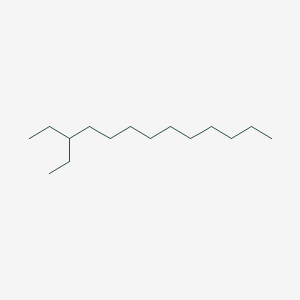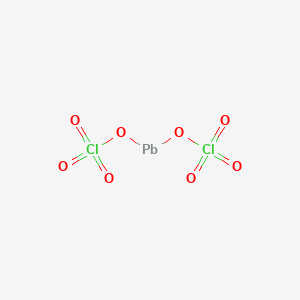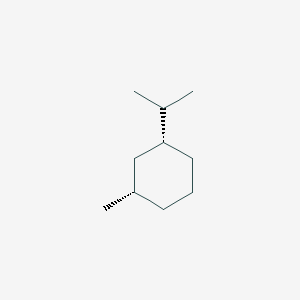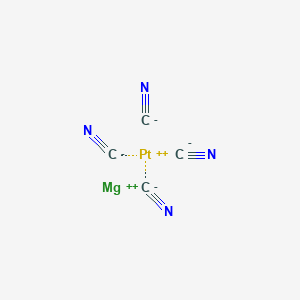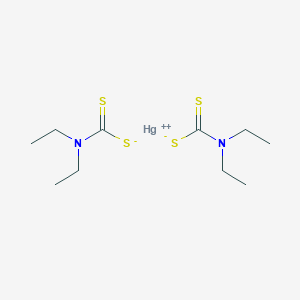
Mercuric diethylcarbamodithioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercuric diethylcarbamodithioic acid, also known as Mercuric diethyldithiocarbamate (Hg(DDC)2), is a chelating agent that is widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. Hg(DDC)2 has been extensively studied for its ability to chelate heavy metals, and its potential use in the treatment of heavy metal poisoning.
Mécanisme D'action
Hg(DDC)2 acts as a chelating agent by binding to heavy metals and forming stable complexes. This prevents the heavy metals from interacting with biological molecules and causing damage. Hg(DDC)2 has been shown to be highly effective at chelating mercury, lead, and cadmium.
Effets Biochimiques Et Physiologiques
Hg(DDC)2 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of heavy metals in various tissues, including the liver, kidney, and brain. Hg(DDC)2 has also been shown to reduce oxidative stress and inflammation caused by heavy metal exposure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Hg(DDC)2 in lab experiments is its ability to chelate heavy metals with high efficiency. This allows researchers to study the effects of heavy metal exposure on biological systems without the confounding effects of heavy metal toxicity. However, one limitation of using Hg(DDC)2 is its potential toxicity to cells and tissues. Careful dosing and monitoring is required to ensure that Hg(DDC)2 does not cause unintended toxicity.
Orientations Futures
There are a number of potential future directions for research on Hg(DDC)2. One area of interest is the development of new chelating agents that are more effective and less toxic than Hg(DDC)2. Another area of interest is the use of Hg(DDC)2 in the treatment of heavy metal poisoning in humans. Hg(DDC)2 has been shown to be effective in animal models, and further research is needed to determine its safety and efficacy in humans. Additionally, further research is needed to elucidate the mechanisms of action of Hg(DDC)2, and to better understand its effects on biological systems.
Méthodes De Synthèse
Hg(DDC)2 is synthesized by reacting diethylamine with carbon disulfide to form diethylcarbamodithioic acid (DDC). This is then reacted with mercuric chloride to form Hg(DDC)2. The resulting compound is purified by recrystallization.
Applications De Recherche Scientifique
Hg(DDC)2 has been used extensively in scientific research as a chelating agent for heavy metals. It has been used to study the toxic effects of heavy metals such as lead, cadmium, and mercury on various biological systems. Hg(DDC)2 has also been used to study the effects of heavy metal exposure on the central nervous system, cardiovascular system, and immune system.
Propriétés
Numéro CAS |
14239-51-1 |
|---|---|
Nom du produit |
Mercuric diethylcarbamodithioic acid |
Formule moléculaire |
C10H20HgN2S4 |
Poids moléculaire |
497.1 g/mol |
Nom IUPAC |
N,N-diethylcarbamodithioate;mercury(2+) |
InChI |
InChI=1S/2C5H11NS2.Hg/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |
Clé InChI |
JHEGNJAPJQBVAU-UHFFFAOYSA-L |
SMILES isomérique |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Hg+2] |
SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Hg+2] |
SMILES canonique |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Hg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



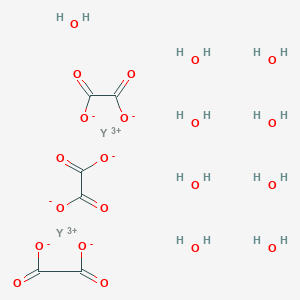
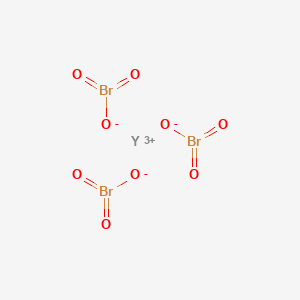
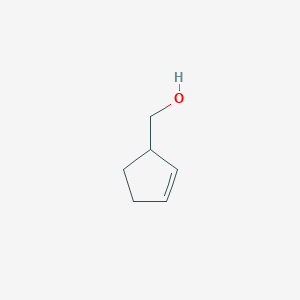
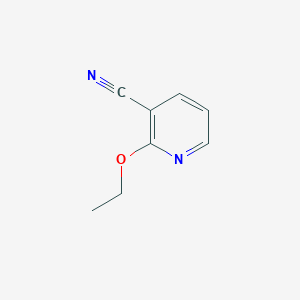
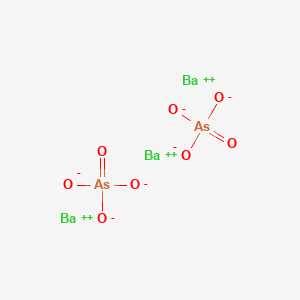
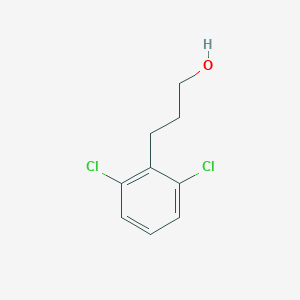
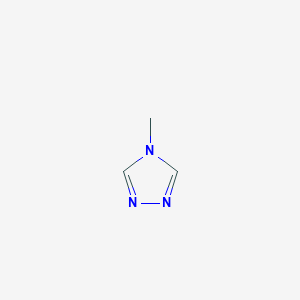
![11-methyl-11H-benzo[a]carbazole](/img/structure/B84985.png)
